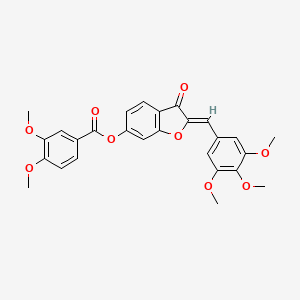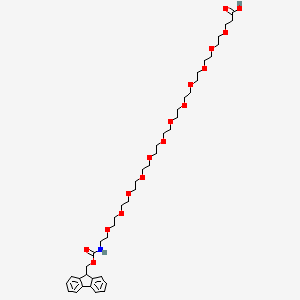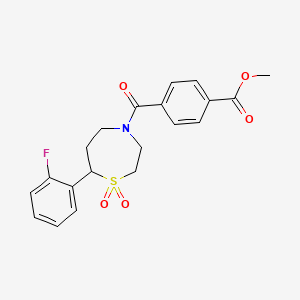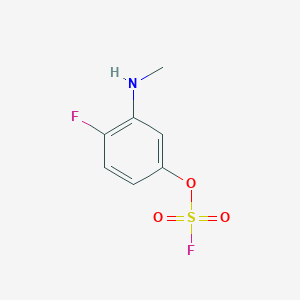![molecular formula C23H23ClFN5O3 B2533197 N-isopropyl-2-(2-chloro-4-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tétrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105200-21-2](/img/structure/B2533197.png)
N-isopropyl-2-(2-chloro-4-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tétrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H23ClFN5O3 and its molecular weight is 471.92. The purity is usually 95%.
BenchChem offers high-quality 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antifongique
Les dérivés triazoliques présentent de puissantes propriétés antifongiques. Les composés comme le fluconazole et le voriconazole, qui contiennent le noyau triazole, sont largement utilisés pour traiter les infections fongiques. Ces médicaments inhibent les enzymes et les récepteurs fongiques, ce qui les rend efficaces contre divers agents pathogènes fongiques .
Propriétés antioxydantes
Les dérivés triazoliques ont montré des effets antioxydants, protégeant les cellules du stress oxydatif. Ces composés piègent les radicaux libres et réduisent les dommages oxydatifs. L'étude du potentiel antioxydant de ce composé pourrait fournir des informations sur ses applications thérapeutiques .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been associated with antiviral and antimicrobial activities . They are known to interact with a variety of enzymes and receptors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through hydrogen bonding and other intermolecular forces . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .
Biochemical Pathways
Related compounds have been shown to affect various pathways related to their antiviral and antimicrobial activities . These effects could potentially disrupt the normal functioning of the target organisms, leading to their inhibition or death .
Result of Action
Based on the activities of related compounds, it can be inferred that it may lead to the inhibition or death of target organisms through its interactions with various enzymes and receptors .
Analyse Biochimique
Biochemical Properties
2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including adenosine receptors and DNA intercalating agents . The compound exhibits strong binding affinity to adenosine receptors, which are involved in numerous physiological processes such as neurotransmission, inflammation, and immune responses . Additionally, it intercalates into DNA, disrupting the replication process and leading to cytotoxic effects on cancer cells .
Cellular Effects
The effects of 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the growth of cancer cells by interfering with the expression of key oncogenes and tumor suppressor genes . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exerts its effects through several mechanisms. It binds to adenosine receptors, acting as an antagonist and inhibiting their activity . This interaction leads to the modulation of downstream signaling pathways, resulting in anti-inflammatory and anticancer effects . Additionally, the compound intercalates into DNA, causing structural changes that inhibit DNA replication and transcription . This mechanism is particularly effective in targeting rapidly dividing cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that the compound maintains its biological activity for several weeks, although its efficacy may decrease over time due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function persist for several days after administration .
Dosage Effects in Animal Models
The effects of 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of several metabolites . These metabolites are further conjugated with glucuronic acid and excreted in the urine . The compound’s metabolism affects its bioavailability and duration of action, influencing its overall therapeutic efficacy .
Transport and Distribution
The transport and distribution of 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide within cells and tissues are mediated by various transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its affinity for certain binding proteins and transporters .
Subcellular Localization
The subcellular localization of 2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . The compound’s nuclear localization enhances its ability to modulate gene expression and inhibit DNA replication, contributing to its anticancer effects .
Propriétés
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-1,5-dioxo-N-propan-2-yl-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5O3/c1-4-9-28-21(32)17-8-6-14(20(31)26-13(2)3)10-19(17)30-22(28)27-29(23(30)33)12-15-5-7-16(25)11-18(15)24/h5-8,10-11,13H,4,9,12H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMQLNWRGBJEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN(C3=O)CC4=C(C=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)
![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)


![2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)
![N4-(2,5-dimethoxyphenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)
